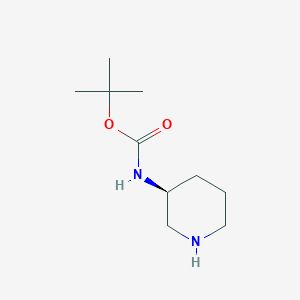

(S)-3-Boc-aminopiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363795 | |

| Record name | (S)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216854-23-8 | |

| Record name | (S)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-Aminopiperidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-3-Boc-aminopiperidine from L-glutamic Acid

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of (S)-3-Boc-aminopiperidine, a valuable chiral building block in pharmaceutical development, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

The synthesis follows a five-step linear sequence, as detailed by Khom et al. (2024), involving esterification, N-Boc protection, reduction, tosylation, and cyclization.[1][2][3] This method provides good overall yields and maintains the stereochemical integrity of the chiral center derived from L-glutamic acid.[1][2]

Overall Synthetic Pathway

The conversion of L-glutamic acid to the target compound, this compound, proceeds through several key intermediates. The logical flow of this multi-step synthesis is outlined below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols and Data

The following sections provide step-by-step experimental procedures for each reaction in the synthetic sequence. All quantitative data, including reagent quantities, reaction conditions, and yields, are summarized for clarity.

Step 1: Synthesis of (S)-Dimethyl 2-aminopentanedioate (Compound 6)

The synthesis begins with the esterification of both carboxylic acid groups of L-glutamic acid.[1]

-

Experimental Protocol:

-

Suspend L-glutamic acid (7.5 g, 51 mmol) in methanol (B129727) (80 mL) and cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (5.6 mL, 76.5 mmol) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, obtained as a pale yellow viscous oil (HCl salt), is used in the next step without further purification.[1][2]

-

-

Quantitative Data Summary: Step 1

Parameter Value Reference L-Glutamic Acid 7.5 g (51 mmol) [2] Thionyl Chloride 5.6 mL (76.5 mmol) [2] Solvent Methanol (80 mL) [1] Temperature 0°C to Room Temp. [2] Reaction Time 12 hours [2] | Yield | Quantitative |[1] |

Step 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (Compound 7)

The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group.[1]

-

Experimental Protocol:

-

Dissolve the crude dimethyl ester HCl salt (10 g, 57 mmol) in dichloromethane (B109758) (CH2Cl2, 120 mL) and cool to 0°C.

-

Add triethylamine (B128534) (32 mL, 228 mmol), di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.7 g, 0.1 equiv.).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with distilled water (50 mL) and extract the mixture with CH2Cl2 (3 x 50 mL).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under vacuum to yield the N-Boc protected diester.[1]

-

-

Quantitative Data Summary: Step 2

Parameter Value Reference Dimethyl Ester HCl Salt 10 g (57 mmol) [1] (Boc)2O 19.5 mL (85.5 mmol) [1] Triethylamine 32 mL (228 mmol) [1] DMAP 0.7 g (0.1 equiv.) [1] Solvent CH2Cl2 (120 mL) [1] Temperature 0°C to Room Temp. [1] Reaction Time 6 hours [1] | Yield | 92% |[2] |

Step 3: Synthesis of (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (Compound 8)

The diester intermediate is reduced to the corresponding diol using sodium borohydride (B1222165).[1]

-

Experimental Protocol:

-

Dissolve the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL).

-

Add sodium borohydride (NaBH4, 2.5 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.

-

Remove methanol using a rotary evaporator.

-

Extract the aqueous layer with CH2Cl2 (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulphate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, 2:8 Ethyl acetate/Hexane) to obtain the pure diol.[1]

-

-

Quantitative Data Summary: Step 3

Parameter Value Reference N-Boc Diester 5 g (18.18 mmol) [1] Sodium Borohydride 2.5 equivalents [1] Solvent Methanol (30 mL) [1] Temperature Room Temp. [1] Reaction Time 2 hours [1]

Step 4: Synthesis of (S)-4-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) (Ditosylate Intermediate)

The hydroxyl groups of the diol are activated by conversion to tosylates, preparing the molecule for cyclization.[1]

-

Experimental Protocol:

-

Dissolve the N-Boc protected diol (1.5 g, 6.85 mmol) in CH2Cl2 (15 mL) and cool to 0°C.

-

Add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.42 g, 0.5 equiv.).

-

Warm the reaction mixture to room temperature and stir for 1 hour.

-

Quench the reaction with 20% aqueous sodium bicarbonate (20 mL).

-

Extract the mixture with CH2Cl2 (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulphate, filter, and concentrate under vacuum. The crude ditosylate is used directly in the next step.[1]

-

-

Quantitative Data Summary: Step 4

Parameter Value Reference N-Boc Diol 1.5 g (6.85 mmol) [1] p-Toluenesulfonyl Chloride 3.9 g (20.55 mmol) [1] Triethylamine 4.8 mL (34.24 mmol) [1] DMAP 0.42 g (0.5 equiv.) [1] Solvent CH2Cl2 (15 mL) [1] Temperature 0°C to Room Temp. [1] Reaction Time 1 hour [1] | Yield | Quantitative (crude) |[2] |

Step 5: Synthesis of this compound

The final step is an intramolecular cyclization to form the piperidine (B6355638) ring. While the cited literature uses various amines to synthesize N-substituted piperidines, this protocol is adapted for the synthesis of the parent N-H piperidine, which would typically involve cyclization with an ammonia (B1221849) equivalent followed by potential deprotection if a protecting group is used on the nitrogen. For a direct synthesis, a reagent like ammonia would be used.

-

Conceptual Experimental Protocol:

-

Dissolve the crude ditosylate in a suitable solvent such as acetonitrile (B52724) or THF.

-

Add a source of ammonia, such as a solution of ammonia in methanol or liquid ammonia, in a sealed reaction vessel.

-

Heat the reaction mixture to promote the intramolecular SN2 reactions, forming the piperidine ring.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and remove the solvent.

-

Work up the reaction mixture, typically involving an aqueous wash and extraction with an organic solvent.

-

Purify the final product by column chromatography to yield this compound.

-

-

Quantitative Data Summary: Step 5 The yields for the N-substituted piperidine derivatives in the source literature range from 44% to 55% over the five steps.[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates the key transformations and reagent inputs for the synthesis.

Caption: Step-by-step reaction flowchart with yields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Boc-aminopiperidine

This compound is a critical chiral building block in modern pharmaceutical development, notably as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors used in the treatment of type 2 diabetes. Its stereochemically defined structure is paramount for drug efficacy and safety. This guide provides a detailed overview of the primary enantioselective methods for its synthesis, complete with experimental protocols, comparative data, and workflow visualizations.

Chemoenzymatic Synthesis via Asymmetric Transamination

The use of ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral ketone is a highly efficient and green method for producing this compound. This approach offers high enantioselectivity and operates under mild reaction conditions.

Reaction Scheme:

The general transformation involves the conversion of 1-Boc-3-piperidone to (S)-3-amino-1-Boc-piperidine using an (S)-selective ω-transaminase, with an amine donor such as isopropylamine (B41738), and pyridoxal-5'-phosphate (PLP) as a cofactor.

Experimental Workflow:

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Detailed Experimental Protocol[1][2][3]

-

Reaction Mixture Preparation: In a reaction vessel, add 200 mg of immobilized ω-transaminase (e.g., TA-IMB) to 5 mL of a 100 mM triethanolamine buffer (pH 7.5). To this suspension, add isopropylamine to a final concentration of 1.1 M and pyridoxal-5'-phosphate (PLP) to a final concentration of 1.4 mM.

-

Substrate Addition: Stir the enzyme mixture at 35°C and 550 rpm for 5 minutes. In a separate vial, prepare a solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in 750 μL of DMSO (13% v/v) and preheat it to 35°C. Add the warm substrate solution to the enzyme mixture.

-

Reaction Execution: Stir the reaction mixture in an open vessel at 35°C and 550 rpm for 24 hours. Monitor the reaction progress by HPLC or TLC.

-

Work-up and Purification:

-

Upon completion, filter the mixture under vacuum to recover the immobilized enzyme for potential reuse. Wash the enzyme with triethanolamine buffer (3 x 2 mL).

-

Add 4 M HCl to the filtrate to adjust the pH to 2. Extract the aqueous layer with dichloromethane (B109758) (2 x 5 mL) to remove any unreacted starting material.

-

Adjust the pH of the aqueous solution to 13 by adding KOH.

-

Extract the basic aqueous layer with dichloromethane (4 x 5 mL).

-

Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield (S)-3-amino-1-Boc-piperidine.

-

Quantitative Data:

| Enzyme Variant | Substrate Conc. (mM) | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) | Isolated Yield (%) |

| ATA-025-IMB | 208 | 50 | 24 | >99 | >99 | 70[1] |

| Various TA-IMB | 45 | 35 | 24 | >99 | >99 (S) | Not specified[2] |

Synthesis from a Chiral Pool Precursor: L-Glutamic Acid

This multi-step synthesis leverages the inherent chirality of L-glutamic acid to produce the target molecule. The pathway involves the formation of a diol intermediate, followed by tosylation and cyclization.

Synthetic Pathway:

Caption: Synthetic route from L-glutamic acid to this compound derivatives.

Detailed Experimental Protocols[4][5]

-

Esterification of L-Glutamic Acid: To a stirred solution of L-glutamic acid (10 g, 57 mmol) in methanol (B129727) (120 mL) at 0°C, add thionyl chloride dropwise. Allow the reaction to stir at room temperature for 6 hours. Remove the solvent under vacuum to obtain the dimethyl ester hydrochloride salt, which is used directly in the next step.

-

Boc Protection: Dissolve the crude dimethyl ester in dichloromethane (120 mL) and cool to 0°C. Add triethylamine (B128534) (32 mL, 228 mmol), di(tert-butyl) dicarbonate (B1257347) ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g). Stir the mixture at room temperature for 6 hours. Quench with water, extract with CH₂Cl₂, wash with NaHCO₃ solution and brine, then dry and concentrate to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

-

Reduction to Diol: To a stirred solution of the Boc-protected diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (B1222165) (2.5 equiv.) portion-wise at room temperature. Stir for 2 hours. Quench with 10% aqueous citric acid until the pH is 5-6. Remove methanol via rotary evaporation, extract the aqueous layer with CH₂Cl₂, wash with brine, dry, and concentrate. Purify by column chromatography to obtain (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

-

Ditosylation: To a solution of the diol (1.5 g, 6.85 mmol) in dichloromethane (15 mL) at 0°C, add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.42 g). Warm to room temperature and stir for 1 hour. Quench with 20% aqueous NaHCO₃, extract with CH₂Cl₂, and dry to obtain the crude di-tosylate.

-

Cyclization: The crude di-tosylate is reacted with an appropriate amine (e.g., benzylamine (B48309) for an N-benzyl intermediate, followed by debenzylation) to yield the final N-protected this compound derivative.

Quantitative Data:

| Step | Product | Yield (%) |

| Esterification & Boc Protection | (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate | 92[3] |

| Reduction to Diol | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | 76[3] |

| Tosylation | Crude Di-tosylate | Quantitative[3] |

| Cyclization (with Benzylamine) | (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | 68[4] |

| Overall Yield (approx.) | ~44-55 [4][3] |

Other Notable Synthetic Strategies

A. Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting racemic 3-aminopiperidine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to differences in solubility.

-

Resolving Agent: (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) has been shown to be effective.[5][6]

-

Protocol Summary: Racemic 3-aminopiperidine is reacted with the resolving agent in a suitable solvent (e.g., 90% tert-butyl alcohol). The less soluble diastereomeric salt precipitates and can be isolated by filtration. The desired enantiomer is then liberated from the salt.

-

Performance: This approach has achieved a 99.5% yield with a 99.6% e.e. for (R)-3-aminopiperidine.[5][6]

B. Rhodium-Catalyzed Asymmetric Synthesis

Modern catalytic methods provide direct access to chiral piperidines from simple starting materials. A notable example is the Rh-catalyzed asymmetric reductive Heck reaction.

-

Reaction Overview: This method couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative in the presence of a chiral rhodium catalyst.[7][8][9]

-

General Protocol:

-

Catalyst Preparation: A rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral ligand (e.g., (S)-Segphos) are mixed in a solvent system (e.g., Toluene/THP/H₂O) with a base (e.g., aq. CsOH).

-

Cross-Coupling: The boronic acid and the dihydropyridine substrate are added to the activated catalyst solution and heated (e.g., 70°C for 20 hours).

-

Reduction: The resulting 3-substituted tetrahydropyridine (B1245486) is then reduced to the corresponding piperidine (B6355638).

-

-

Significance: While not yet explicitly detailed for the direct synthesis of (S)-3-aminopiperidine, this strategy offers a powerful and flexible route to a wide array of enantioenriched 3-substituted piperidines with high yields and excellent enantioselectivity.[7][8][9]

Summary and Outlook

The enantioselective synthesis of this compound can be achieved through several robust methods.

-

Chemoenzymatic transamination stands out for its exceptional enantioselectivity, operational simplicity in a single step from a prochiral precursor, and alignment with green chemistry principles. It is highly suitable for industrial-scale production.

-

Synthesis from the chiral pool , specifically from L-glutamic acid, offers a reliable, albeit lengthy, route that depends on readily available and inexpensive starting materials.

-

Chiral resolution remains a viable, high-yielding alternative, particularly when a scalable resolution protocol with an efficient resolving agent is established.

-

Asymmetric catalysis , such as Rh-catalyzed reactions, represents the cutting edge of synthetic methodology, promising high efficiency and broad substrate scope for future applications in synthesizing complex piperidine derivatives.

The choice of synthetic route will depend on factors such as scale, cost, available expertise, and the specific purity requirements of the final application. For drug development professionals, the chemoenzymatic route currently offers the most compelling combination of efficiency, selectivity, and sustainability.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 5. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of (S)-3-Boc-aminopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (S)-3-Boc-aminopiperidine, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~3.80 - 3.65 | m | - | 1H | H-6 (ax) |

| ~3.55 - 3.40 | m | - | 1H | H-3 |

| ~3.15 - 2.95 | m | - | 1H | H-6 (eq) |

| ~2.85 - 2.65 | m | - | 2H | H-2 |

| ~1.90 - 1.75 | m | - | 1H | H-4 (ax) |

| ~1.70 - 1.55 | m | - | 1H | H-5 (ax) |

| 1.44 | s | - | 9H | C(CH₃)₃ |

| ~1.40 - 1.25 | m | - | 2H | H-4 (eq), H-5 (eq) |

| ~1.20 | br s | - | 2H | NH₂ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A publication in Organic Process Research & Development by Wang et al. (2022) includes the characterization of (S)-1-Boc-3-aminopiperidine, and its supporting information contains the ¹³C NMR spectrum.[1]

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (Boc) |

| 79.2 | C (CH₃)₃ |

| 50.8 | C-3 |

| 46.8 | C-6 |

| 44.9 | C-2 |

| 32.9 | C-4 |

| 28.4 | C(C H₃)₃ |

| 25.0 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amine, carbamate, and alkane moieties.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3360 - 3280 | Medium, Broad | N-H stretch (primary amine) |

| ~2940 - 2850 | Strong | C-H stretch (alkane) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amine) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 201.16 | - | [M+H]⁺ (Calculated: 201.1603) |

| 145.10 | - | [M - C₄H₈ + H]⁺ |

| 101.11 | - | [M - Boc + H]⁺ |

| 84.08 | - | [Piperidin-3-amine]⁺ |

| 57.07 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The relative intensities can vary depending on the ionization method and instrument conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, the spectral width is set from approximately -2 to 12 ppm, and a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is set from approximately 0 to 220 ppm, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation: As a solid, this compound can be prepared for IR analysis using the KBr pellet method or as a thin film.

-

KBr Pellet Method: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet.

-

Thin Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected ions (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to (S)-3-Boc-aminopiperidine: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-3-Boc-aminopiperidine, a key chiral building block in modern medicinal chemistry. This document details experimental protocols for its synthesis, purification, and characterization, and includes key data presented in a clear, accessible format.

Chemical Identity and Physical Properties

This compound, with the systematic IUPAC name tert-butyl ((S)-piperidin-3-yl)carbamate, is a white to off-white crystalline solid.[1][2] It is a derivative of piperidine (B6355638) where the amino group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and facilitates its use in various synthetic transformations.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 216854-23-8 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Crystals or powder or crystalline powder | [1] |

| Melting Point | 118.0-128.0 °C | [1] |

| Optical Rotation | -15.4 ± 0.3° (c=1 in methanol) | [1] |

| Solubility | Soluble in methanol (B129727) and ethanol. | [4] |

| Predicted pKa | 10.35 ± 0.20 | [5] |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group and the piperidine ring protons. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the carbons of the Boc group (the quaternary carbon and the methyl carbons) and the five carbons of the piperidine ring.

2.3. FT-IR Spectroscopy

The FT-IR spectrum is a valuable tool for confirming the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretch (amine and carbamate): Around 3300-3400 cm⁻¹

-

C-H stretch (aliphatic): Around 2850-2950 cm⁻¹

-

C=O stretch (carbamate): Around 1680-1700 cm⁻¹

-

N-H bend (amine): Around 1580-1650 cm⁻¹

-

C-N stretch: Around 1000-1250 cm⁻¹

2.4. Mass Spectrometry

Mass spectrometry will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the Boc group or fragments of the piperidine ring.

Chemical Properties and Reactivity

3.1. Stability

The Boc protecting group is generally stable under basic and nucleophilic conditions.[6] However, it is labile under acidic conditions, which allows for its selective removal during a synthetic sequence. The stability of (R)-3-(Boc-amino)piperidine is noted as stable under normal temperatures and conditions, with incompatibilities listed as strong acids, strong alkaline solutions, and oxidizing agents.[7][8]

3.2. Reactivity

The primary amino group of the piperidine ring is the main site of reactivity after deprotection of the Boc group. It can undergo a variety of reactions, including acylation, alkylation, and condensation, making it a versatile intermediate for the synthesis of more complex molecules.[3]

Experimental Protocols

4.1. Synthesis of this compound

A common method for the preparation of this compound involves the protection of the amino group of (S)-3-aminopiperidine.

Protocol: Boc Protection of (S)-3-aminopiperidine [9]

-

Dissolve (S)-3-aminopiperidine in a suitable solvent such as dichloromethane (B109758) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (B128534) or sodium bicarbonate, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

4.2. Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol: Purification by Column Chromatography [10]

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate (B1210297) in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol: Purification by Recrystallization [11]

-

Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., a mixture of ethyl acetate and hexane).

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

4.3. Characterization

Protocol: Melting Point Determination [12]

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2 °C/minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol: Optical Rotation Measurement

-

Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., methanol) in a volumetric flask.

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

-

Measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Visualization of Workflows

Diagram 1: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Characterization Workflow

Caption: Analytical techniques for the characterization of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[3] The 3-aminopiperidine scaffold is a common pharmacophore found in a number of drugs. Its chirality is often essential for biological activity, making enantiomerically pure starting materials like this compound highly valuable. It serves as a key building block for introducing the aminopiperidine moiety into larger, more complex molecules with therapeutic potential.[3]

References

- 1. (S)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. H26957.06 [thermofisher.com]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. or.niscpr.res.in [or.niscpr.res.in]

- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

(S)-3-Boc-Aminopiperidine: A Chiral Building Block for Modern Drug Discovery

(S)-3-Boc-aminopiperidine is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereocenter and a protected amine, make it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting complex diseases such as type 2 diabetes and neurological disorders. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The data presented below has been compiled from various sources to provide a reliable reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][3] |

| Appearance | Colorless liquid or solid | [4] |

| Boiling Point | 277.3 ± 33.0 °C | [2] |

| Density | 1.02 g/cm³ | [2] |

| Specific Rotation | [α]D²⁰ = +26.0 (c 0.308, EtOH) or [α]/D +32.0±3°, c = 1 in DMF | [1][4] |

| Solubility | Soluble in dimethylsulfoxide (DMSO), ethanol, and methanol (B129727). | [2][5] |

| CAS Number | 625471-18-3 | [1][6] |

Synthesis of this compound

The enantiomerically pure form of 3-aminopiperidine is a critical synthon for many pharmaceuticals. The Boc-protecting group enhances its stability and utility in multi-step syntheses.[7] Several methods for the synthesis of this compound have been reported, each with its own advantages. Below are detailed protocols for two common approaches.

Method 1: Reductive Amination of 1-Boc-3-piperidone

This enzymatic method offers high enantioselectivity.

Experimental Protocol:

-

Reaction Setup: In a suitable vessel, prepare a 5 mL solution of triethanolamine (B1662121) buffer (100 mM, pH 7.5) containing isopropylamine (B41738) (1.1 M), immobilized transaminase (TA-IMB) enzyme (200 mg), and pyridoxal (B1214274) 5'-phosphate (PLP) (1.4 mM).[4]

-

Incubation: Stir the mixture at 35 °C and 550 rpm for 5 minutes.[4]

-

Substrate Addition: Add a preheated (35 °C) solution of 1-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 μL, 13% v/v).[4]

-

Reaction: Stir the reaction mixture at 35 °C and 550 rpm in an open vessel for 24 hours. Monitor the reaction progress by HPLC and TLC.[4]

-

Work-up:

-

Filter the enzyme under vacuum and wash it with triethanolamine buffer (100 mM, pH 7.5, 3 x 2 mL). The enzyme can be stored at 4 °C for reuse.[4]

-

Adjust the pH of the reaction mixture to 2 with 4 M HCl and extract with CH₂Cl₂ (2 x 5 mL) to remove any unreacted starting material.[4]

-

Basify the aqueous layer to pH 13 with KOH and extract the product with CH₂Cl₂ (4 x 5 mL).[4]

-

-

Purification: Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield (S)-3-amino-1-Boc-piperidine.[4]

Method 2: Synthesis from L-Glutamic Acid

This multi-step chemical synthesis provides an alternative route to the chiral product.

Experimental Protocol:

-

Esterification of L-Glutamic Acid: To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0 °C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. Stir the reaction at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the crude dimethyl ester as an HCl salt.[7]

-

Boc Protection: To a stirred solution of the dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0 °C, add triethylamine (B128534) (32 mL, 228 mmol), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.1 equiv., 0.7 g). Stir at room temperature for 6 hours. Quench with water, extract with CH₂Cl₂, and wash the combined organic layers with 10% aqueous sodium bicarbonate and brine.[7]

-

Reduction to Diol: To a stirred solution of the diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (B1222165) (2.5 equiv.) portion-wise at room temperature and stir for 2 hours. Quench with 10% aqueous citric acid to pH 5-6. Remove methanol and extract the aqueous layer with CH₂Cl₂. Purify the crude product by column chromatography.[7]

-

Further synthetic steps involving tosylation and cyclization are required to yield the final piperidine (B6355638) derivative.[7]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various therapeutic agents.[8] Its primary application lies in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] It is also utilized in the synthesis of compounds targeting neurological disorders and in peptide synthesis to enhance the stability and bioactivity of therapeutics.[6][8]

Role in DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and improved glycemic control. The (S)-3-aminopiperidine moiety is a common structural feature in many DPP-4 inhibitors, where it often interacts with key residues in the active site of the enzyme.

Experimental and Synthetic Workflow

The synthesis and application of this compound in drug discovery follow a structured workflow, from initial synthesis to the final biologically active compound.

References

- 1. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Amino-1-N-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. or.niscpr.res.in [or.niscpr.res.in]

- 8. nbinno.com [nbinno.com]

The Ascendance of 3-Aminopiperidines: From Discovery to Keystone of Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique conformational properties and ability to engage in specific molecular interactions have propelled its derivatives to the forefront of drug discovery, most notably in the development of treatments for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-aminopiperidine derivatives, alongside detailed experimental protocols and an exploration of their primary signaling pathway.

A Historical Journey: The Emergence of a Privileged Scaffold

The story of 3-aminopiperidine is one of gradual recognition of its therapeutic potential. While the piperidine (B6355638) ring itself has been a long-standing motif in natural products and synthetic chemistry, the specific 3-amino substitution pattern gained significant attention with the rise of targeted drug design.

Early synthetic efforts, dating back to the mid-20th century, focused on establishing fundamental routes to this diamine. Classical methods such as the Hofmann and Curtius rearrangements of piperidine-3-carboxylic acid (nipecotic acid) derivatives were among the first explored for the synthesis of, initially, racemic 3-aminopiperidine.[1][2][3] Another foundational approach involved the reduction of 3-aminopyridine , a readily available starting material.[4] These early methods, while crucial in providing initial access to the scaffold, often required harsh reaction conditions and resulted in racemic mixtures, necessitating challenging chiral resolutions to isolate the desired enantiomer.

The modern era of 3-aminopiperidine chemistry has been largely driven by its application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors . The discovery that the (R)-enantiomer of 3-aminopiperidine is a key pharmacophore for potent and selective DPP-4 inhibition marked a turning point.[5] This led to an explosion of research into efficient and stereoselective synthetic methods to access enantiomerically pure (R)-3-aminopiperidine and its derivatives. Innovations in asymmetric synthesis, including enzymatic resolutions and cascades, and syntheses from chiral pool starting materials like L-glutamic acid and D-ornithine, have become central to the large-scale production of these vital pharmaceutical intermediates.[2][3][5][6]

Synthetic Methodologies: A Comparative Overview

The synthesis of 3-aminopiperidine derivatives has evolved significantly, with modern methods offering vast improvements in efficiency, stereoselectivity, and scalability over classical approaches.

Classical Synthetic Routes

Historically, the synthesis of 3-aminopiperidine relied on established name reactions for the formation of amines. These methods are important from a historical perspective and for small-scale synthesis where stereoselectivity is not a primary concern.

| Method | Starting Material | Key Transformation | Typical Yields | Stereocontrol | Reference |

| Hofmann Rearrangement | N-protected nipecotic acid amide | Rearrangement of an amide to an amine with one fewer carbon atom. | Moderate | Racemic | [2][7] |

| Curtius Rearrangement | N-protected nipecotic acid | Rearrangement of an acyl azide (B81097) to an isocyanate, followed by hydrolysis. | Moderate to Good | Racemic (retention of configuration if starting from a chiral precursor) | [1][3] |

| Reduction of 3-Aminopyridine | 3-Aminopyridine | Catalytic hydrogenation of the pyridine (B92270) ring. | Variable | Racemic | [4] |

Modern Enantioselective Syntheses

The demand for enantiomerically pure (R)-3-aminopiperidine for pharmaceutical applications has spurred the development of highly efficient and selective synthetic strategies.

| Method | Starting Material | Key Transformation | Typical Yields | Enantiomeric Excess (e.e.) | Reference |

| Synthesis from L-Glutamic Acid | L-Glutamic Acid | Multi-step conversion involving reduction and cyclization. | 44-55% overall | >99% | [2] |

| Enzymatic Cascade | N-Cbz-protected L-ornithinol | Galactose oxidase and imine reductase cascade. | up to 54% | >99% | [3] |

| Asymmetric Transamination | N-protected 3-piperidone | Transaminase-catalyzed conversion of a ketone to a chiral amine. | High | High | [8] |

Detailed Experimental Protocols

Classical Synthesis: Hofmann Rearrangement of N-Boc-nipecotamide

This protocol describes a typical Hofmann rearrangement to produce racemic N-Boc-3-aminopiperidine.

Materials:

-

N-Boc-nipecotamide

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Brine

Procedure:

-

Dissolve N-Boc-nipecotamide in a solution of sodium hydroxide in water at 0°C.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-aminopiperidine.

Modern Synthesis: Enzymatic Cascade to (S)-3-N-Cbz-aminopiperidine

This protocol outlines the one-pot enzymatic cascade for the synthesis of enantiopure (S)-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.

Materials:

-

N-Cbz-protected L-ornithinol

-

Galactose oxidase (GOase) variant

-

Imine reductase (IRED)

-

Catalase

-

NADP⁺

-

Glucose dehydrogenase (for cofactor recycling)

-

Glucose

-

Sodium phosphate (B84403) buffer (pH 7.5)

Procedure:

-

In a reaction vessel, prepare a solution of sodium phosphate buffer.

-

Add N-Cbz-protected L-ornithinol to the buffer.

-

Add catalase, NADP⁺, glucose, and glucose dehydrogenase.

-

Initiate the reaction by adding the GOase variant and the IRED.

-

Incubate the reaction mixture at 30°C with shaking for 24 hours.

-

Monitor the reaction progress by GC-FID or LC-MS.

-

Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Signaling Pathway: DPP-4 Inhibition in Glycemic Control

3-Aminopiperidine derivatives, such as the gliptins, are potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Caption: DPP-4 signaling pathway and the mechanism of 3-aminopiperidine-based inhibitors.

Upon food intake, incretin hormones GLP-1 and GIP are released from the intestines.[6] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.[8][9] DPP-4 rapidly degrades GLP-1 and GIP, terminating their insulinotropic effects. 3-Aminopiperidine-based DPP-4 inhibitors block this degradation, thereby prolonging the activity of incretins, leading to enhanced insulin release and reduced glucagon levels, which collectively contribute to lower blood glucose.[1][8]

Experimental Workflow: Enzymatic Cascade Synthesis

The enzymatic cascade for the synthesis of chiral 3-aminopiperidines represents a green and efficient alternative to traditional chemical methods. The following workflow illustrates the key steps in this biocatalytic process.

Caption: Experimental workflow for the enzymatic cascade synthesis of a 3-aminopiperidine derivative.

This one-pot, two-enzyme cascade begins with the oxidation of the primary alcohol of the starting material by GOase to form an aldehyde. This intermediate spontaneously cyclizes to a cyclic imine, which is then stereoselectively reduced by the IRED to yield the final chiral 3-aminopiperidine product.[3] A cofactor recycling system is employed to regenerate the NADPH required by the IRED, making the process more cost-effective and sustainable.

Conclusion

The journey of 3-aminopiperidine derivatives from their initial synthesis through classical methods to their current status as key components of blockbuster drugs is a testament to the power of medicinal chemistry and process development. The continuous innovation in synthetic methodologies, particularly in the realm of asymmetric synthesis and biocatalysis, has enabled the efficient and large-scale production of these vital molecules. As our understanding of disease pathways deepens, the versatile 3-aminopiperidine scaffold is poised to remain a cornerstone of drug discovery for the foreseeable future.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 3. droracle.ai [droracle.ai]

- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alogliptin (Nesina): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 7. Sitagliptin - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

Commercial Suppliers of Enantiomerically Pure (S)-3-Boc-aminopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for enantiomerically pure (S)-3-Boc-aminopiperidine (CAS No: 216854-23-8), a critical chiral building block in modern pharmaceutical development. This document offers a comparative analysis of key suppliers, detailed experimental protocols for its application, and a look into the signaling pathways of drugs derived from this versatile intermediate.

Commercial Availability and Supplier Comparison

This compound is readily available from a range of chemical suppliers. To facilitate selection based on research and development needs, the following table summarizes the quantitative specifications offered by prominent vendors. It is important to note that while most suppliers provide a certificate of analysis (CoA) upon request, not all specifications are consistently listed on their public-facing product pages.

| Supplier | Purity | Enantiomeric Excess (e.e.) | Optical Rotation | Melting Point (°C) |

| Thermo Fisher Scientific | ≥96.0% (GC)[1] | Not specified | -15.4 ± 0.3° (c=1 in methanol)[1] | 118.0-128.0[1] |

| Sigma-Aldrich | ≥98.0% (TLC)[2][3] | Not specified | +32.0 ± 3° (c=1 in DMF)[2][3] | Not specified |

| Chem-Impex | ≥ 99.6% (GC, Chiral purity)[4] | Not specified | [a]D20 = -14º to -16° (C=1 in MeOH)[4] | 122-127[4] |

| AChemBlock | 97%[5] | Not specified | Not specified | Not specified |

| Simson Pharma | High quality, CoA provided[6] | Not specified | Not specified | Not specified |

| NINGBO INNO PHARMCHEM CO.,LTD. | High-quality | Not specified | Not specified | Not specified |

Note: Discrepancies in optical rotation values may be due to different measurement conditions (e.g., solvent). Researchers should always refer to the supplier's specific documentation for the most accurate information.

Key Applications in Drug Development

The chiral nature of this compound makes it an indispensable component in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. Its primary applications lie in:

-

Asymmetric Synthesis: Serving as a chiral building block for the introduction of a stereodefined 3-aminopiperidine moiety.

-

Medicinal Chemistry: Acting as a versatile scaffold for the development of novel therapeutic agents targeting a wide range of diseases.

A notable example of a drug synthesized using (S)-3-aminopiperidine as a key intermediate is Linagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Experimental Protocols

The following sections provide detailed methodologies for common transformations involving this compound. These protocols are based on established chemical literature and should be adapted and optimized for specific laboratory conditions and substrates.

Boc-Deprotection to Yield (S)-3-Aminopiperidine

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to unmask the secondary amine for further functionalization. Acidic conditions are typically employed for this transformation.

Protocol: Boc-Deprotection using HCl in Dioxane

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (B91453).

-

Acidification: To the stirred solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the dihydrochloride (B599025) salt of (S)-3-aminopiperidine.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

N-Alkylation of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring can be readily alkylated after Boc deprotection. Alternatively, for selective alkylation of the piperidine nitrogen while the 3-amino group is protected, a suitable N-alkylation strategy can be employed on the Boc-protected starting material, though this can be more challenging due to the presence of the Boc group. A more common strategy is to perform N-alkylation after Boc-deprotection.

Protocol: Reductive Amination for N-Alkylation

This protocol describes the N-alkylation of the piperidine nitrogen of this compound.

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to proceed for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-alkylated product.

Amide Coupling with the 3-Amino Group

The primary amino group at the 3-position is readily available for acylation to form amide bonds, a common linkage in pharmaceutical compounds.

Protocol: Amide Bond Formation using a Coupling Agent

-

Acid Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM. Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq) and an amine base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Visualizing the Role of (S)-3-Aminopiperidine in a Signaling Pathway

As mentioned, (S)-3-aminopiperidine is a key structural component of the DPP-4 inhibitor, Linagliptin. The mechanism of action of Linagliptin involves the modulation of the incretin (B1656795) pathway, which in turn influences the PI3K/Akt/mTOR signaling cascade.

Caption: Mechanism of action of Linagliptin, a drug containing the (S)-3-aminopiperidine moiety.

Experimental Workflow and Supplier Selection Logic

The following diagrams illustrate a typical experimental workflow using this compound and a decision-making process for selecting a suitable supplier.

Caption: General experimental workflow for the utilization of this compound.

Caption: Decision tree for selecting a commercial supplier of this compound.

References

- 1. (S)-3-(Boc-amino)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]

- 3. (S)-(+)-3-Amino-1-Boc-piperidine ≥98.0% (TLC) | 625471-18-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-1-Boc-3-aminopiperidine 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]

- 6. (S)-3-(Boc-amino)piperidine | CAS No- 216854-23-8 | Simson Pharma Limited [simsonpharma.com]

(S)-3-Boc-aminopiperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-3-Boc-aminopiperidine, a key chiral building block in medicinal chemistry and drug development. Its versatile structure makes it a valuable intermediate in the synthesis of complex molecules with therapeutic potential.

Core Chemical Properties

This compound, also known as tert-butyl (S)-piperidin-3-ylcarbamate, is a derivative of piperidine (B6355638) carrying a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position of the piperidine ring. This protecting group strategy is crucial for regioselective reactions in multi-step syntheses.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 200.28 g/mol | [1][2][3][5][6] |

| CAS Number | 216854-23-8 | [1][4][5] |

| Appearance | White to light yellow crystalline powder | [5][7] |

| Melting Point | 118-128 °C | [4][5][7] |

| Purity | ≥97% | [4][5][6][7] |

| IUPAC Name | tert-butyl N-[(3S)-piperidin-3-yl]carbamate | [5][8] |

Experimental Protocols

A common experimental procedure involving this compound is its use as a scaffold in synthetic organic chemistry. Below is a representative protocol for an N-alkylation reaction, a fundamental step in drug discovery to explore the chemical space around this core.

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

-

This compound

-

An alkyl halide (e.g., benzyl (B1604629) bromide)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

An appropriate solvent (e.g., dichloromethane, DCM)

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dry dichloromethane.

-

Addition of Base: Add diisopropylethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a proton scavenger.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure N-alkylated product.

-

Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a derivative of this compound, as described in the experimental protocol.

References

- 1. (S)-3-(Boc-amino)piperidine | CAS No- 216854-23-8 | Simson Pharma Limited [simsonpharma.com]

- 2. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]

- 3. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. (S)-3-(tert-Butoxycarbonylamino)piperidine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]

- 7. (S)-3-(tert-Butoxycarbonylamino)piperidine 216854-23-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. (S)-3-(tert-Butoxycarbonylamino)piperidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Solubility of (S)-3-Boc-aminopiperidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-3-Boc-aminopiperidine, a key building block in modern medicinal chemistry. Understanding its solubility profile is critical for reaction optimization, purification, and formulation development. This document compiles available data, provides a detailed experimental protocol for solubility determination, and presents logical workflows to guide laboratory practice.

Introduction and Physicochemical Properties

This compound, with the IUPAC name tert-butyl (S)-piperidin-3-ylcarbamate, is a chiral piperidine (B6355638) derivative widely utilized in the synthesis of pharmaceutical agents. The presence of both a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a polar secondary amine within the piperidine ring imparts a versatile solubility profile.

Key Physicochemical Properties:

-

Appearance: Crystals, powder, or crystalline powder[7]

The Boc group increases the lipophilicity of the molecule, generally enhancing its solubility in organic solvents compared to the unprotected amine.[8]

Solubility Profile

Direct, quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, based on its structural features and available qualitative information, a solubility profile can be inferred. The compound is noted to be "freely soluble in ethanol" and "soluble in methanol".[1][9] The following table summarizes the expected solubility based on these facts and the known behavior of similarly functionalized molecules.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

| Solvent Category | Solvent | IUPAC Name | Expected Solubility | Rationale for Estimation |

| Polar Protic | Water | Water | Sparingly Soluble | The polar amine and carbamate (B1207046) groups allow for hydrogen bonding, but the nonpolar Boc group and hydrocarbon backbone limit aqueous solubility. |

| Methanol (B129727) | Methanol | Soluble | The compound's ability to hydrogen bond with methanol, coupled with the organic character, leads to good solubility. | |

| Ethanol (B145695) | Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this molecule due to a balance of polarity and non-polar character. | |

| Polar Aprotic | Dichloromethane (DCM) | Dichloromethane | Very Soluble | The moderate polarity and ability to interact with the Boc group make DCM an excellent solvent. |

| Tetrahydrofuran (THF) | Tetrahydrofuran | Very Soluble | THF is a versatile solvent for many Boc-protected amines due to its ether oxygen and non-polar characteristics. | |

| Acetone (B3395972) | Propan-2-one | Soluble | The polarity of the ketone in acetone allows for dissolution of the polar functionalities of the molecule. | |

| Acetonitrile (ACN) | Acetonitrile | Soluble | ACN's high polarity can accommodate the polar groups of the solute. | |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide | Very Soluble | DMSO is another strong polar aprotic solvent suitable for dissolving many amine derivatives. | |

| Nonpolar | Toluene (B28343) | Toluene | Slightly Soluble | The aromatic, nonpolar nature of toluene provides limited solvation for the polar functional groups. |

| Heptane (B126788) | Heptane | Insoluble | As a nonpolar aliphatic hydrocarbon, heptane is a poor solvent for this polar molecule. |

Disclaimer: The solubility data presented in this table, with the exception of methanol and ethanol, is estimated based on the physicochemical properties of this compound and the known solubility of structurally related compounds. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound.

Materials:

-

This compound (≥97% purity)

-

Analytical grade solvents

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

20 mL glass vials with screw caps

-

Magnetic stir bars

-

Syringes and 0.2 µm syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. "Excess" is confirmed by the presence of undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a syringe.

-

Immediately pass the solution through a 0.2 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove all undissolved solids.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish with the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the melting point of the compound.

-

Once all the solvent has been removed, dry the solid residue to a constant weight in a vacuum oven.

-

Record the final weight of the evaporation dish with the dried solute.

-

-

Calculation:

-

Calculate the weight of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/mL.

-

Visualizing Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: A generalized workflow for determining solubility.

Relationship Between Molecular Structure and Solubility

The solubility of this compound is a direct consequence of its molecular structure, as depicted in the diagram below.

References

- 1. (S)-3-(Boc-amino)piperidine [chembk.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-(Boc-amino)piperidine 97% | 309956-78-3 [sigmaaldrich.com]

- 7. (S)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. (R)-3-(Boc-amino)piperidine, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Stability and Storage of (S)-3-Boc-aminopiperidine

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical intermediates is paramount to ensuring the integrity of experimental outcomes and the quality of synthesized products. This guide provides a detailed overview of the stability and recommended storage conditions for (S)-3-Boc-aminopiperidine (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key building block in the synthesis of various pharmaceutical agents.

Chemical Properties and Structure

This compound is a chiral synthetic intermediate widely used in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen makes it a valuable reagent in multi-step syntheses.

Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol CAS Number: 625471-18-3[1]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the chemical purity and stability of this compound. The following conditions are recommended based on information from safety data sheets (SDS) and supplier technical data.

Data Presentation: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale & Notes |

| Temperature | Store in a cool, dry place.[2] Some suppliers recommend refrigeration (2-8°C) for long-term storage. For solutions, storage at -20°C to -80°C is advised.[3] | Lower temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] | Protects against atmospheric moisture and reactive gases. |

| Container | Keep container tightly closed.[2][4][5][6] | Prevents contamination and exposure to moisture. |

| Ventilation | Store in a well-ventilated area.[2][4][5][6] | Ensures a safe storage environment. |

| Light Exposure | Protect from light, especially for solutions.[3] | Some organic molecules are sensitive to photodegradation. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]

-

Avoid contact with skin and eyes.[7]

Stability Profile

This compound is generally stable under recommended storage conditions.[5] However, the Boc protecting group is susceptible to cleavage under acidic conditions.

Data Presentation: Chemical Compatibility and Stability

| Condition | Stability | Degradation Products |

| Acids | Unstable. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid). | (S)-3-aminopiperidine and byproducts from the Boc group (isobutylene, tert-butanol). |

| Bases | Generally stable to most bases.[8] | - |

| Oxidizing Agents | Avoid strong oxidizing agents.[4] | Potential for oxidation of the amine or piperidine ring. |

| Reducing Agents | Generally stable. | - |

| Thermal | Stable at ambient temperatures. Avoid excessive heat. | Thermal decomposition may release toxic vapors, including nitrogen oxides and carbon monoxide.[5] |

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass spectrometer (MS) for peak identification

-

pH meter

-

Incubator/oven

-

Volumetric flasks and pipettes

-

Appropriate solvents (e.g., acetonitrile, water, methanol)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

-

Stress Conditions:

-